molecular formula C15H13BrN2O B8520023 6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B8520023
M. Wt: 317.18 g/mol
InChI Key: OXSBLAMCDXTNQB-UHFFFAOYSA-N
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Patent
US08338437B2

Procedure details

A mixture of 2-bromo-2′-methoxyacetophenone (0.500 g, 2.183 mmol) and 2-amino-5-bromo-3-methylpyridine (0.408 g, 2.183 mmol) in ethanol (8 mL) was heated to 80° C. for 16 hours in a pressure vessel. A yellow thick precipitate formed. Water was added and the solid was extracted with ethyl acetate (some DCM and MeOH were added to help in the dissolution). The organic extracts were then washed with brine, dried over Na2SO4, filtered and concentrated and the residue was purified by silica gel chromatography (Biotage SNAP 100 g, 10 to 20% ethyl acetate in hexanes) to give 220 (0.375 g, 1.182 mmol, 54.2% yield) as a white solid. LRMS (ESI): calc. 316.02 found 317.1 (MH)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
54.2%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])=O.[NH2:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([Br:21])=[CH:16][N:15]=1.O>C(O)C>[Br:21][C:17]1[CH:18]=[C:19]([CH3:20])[C:14]2[N:15]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[O:11][CH3:12])[N:13]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1)OC
Name
Quantity
0.408 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow thick precipitate formed
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted with ethyl acetate (some DCM and MeOH
ADDITION
Type
ADDITION
Details
were added
DISSOLUTION
Type
DISSOLUTION
Details
to help in the dissolution)
WASH
Type
WASH
Details
The organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Biotage SNAP 100 g, 10 to 20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=C(N2)C2=C(C=CC=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.182 mmol
AMOUNT: MASS 0.375 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.